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molecular formula C10H16O3 B8272398 ethyl 1-ethyl-2-oxocyclopentane-1-carboxylate

ethyl 1-ethyl-2-oxocyclopentane-1-carboxylate

Cat. No. B8272398
M. Wt: 184.23 g/mol
InChI Key: OHDZSMOOVOPGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03941782

Procedure details

2-Carboethoxy-2-ethyl-cyclopentanone is reacted with sodium ethoxide to produce 2-ethyl-5-carboethoxycyclopentanone. (J. Org. Chem. 29, 2782 (1964))
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1(CC)[CH2:10][CH2:9][CH2:8][C:7]1=[O:11])([O:3][CH2:4][CH3:5])=[O:2].[O-][CH2:15][CH3:16].[Na+]>>[CH2:15]([CH:8]1[CH2:9][CH2:10][CH:6]([C:1]([O:3][CH2:4][CH3:5])=[O:2])[C:7]1=[O:11])[CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC)C1(C(CCC1)=O)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1C(C(CC1)C(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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